2,4,6/3,5-Pentahydroxycyclohexanone

Catalog No.
S580902
CAS No.
488-64-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6/3,5-Pentahydroxycyclohexanone

CAS Number

488-64-2

Product Name

2,4,6/3,5-Pentahydroxycyclohexanone

IUPAC Name

2,3,4,5,6-pentahydroxycyclohexan-1-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H

InChI Key

VYEGBDHSGHXOGT-UHFFFAOYSA-N

SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Synonyms

inosose, myo-2-inosose, myo-inosose, myo-inosose-2

Canonical SMILES

C1(C(C(C(=O)C(C1O)O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C(=O)[C@H]([C@@H](C1O)O)O)O)O

Myo-Inosose-5 is a cyclitol.

2,4,6/3,5-Pentahydroxycyclohexanone (CAS 488-64-2), commonly known as scyllo-inosose or myo-inosose-2, is a highly oxidized, six-membered cyclitol containing five hydroxyl groups and a single ketone moiety [1]. As a critical intermediate in inositol metabolism, it serves as the direct precursor for the synthesis of scyllo-inositol, a high-value therapeutic candidate for neurodegenerative diseases. Commercially, procuring scyllo-inosose bypasses the thermodynamically challenging and low-yield oxidation of myo-inositol, providing a process-ready substrate for stereoselective chemical or enzymatic reduction [1]. Furthermore, it functions as an essential, non-substitutable reference standard and substrate for characterizing inositol dehydrogenases (e.g., IolX, IolW) and myo-inosose-2 dehydratase (IolE) in industrial biocatalysis and metabolic engineering workflows [2].

Research Fit

Enzyme studies

Suitable for myo-inositol dehydrogenase kinetics and substrate specificity profiling

Biotransformation

Supports mutasynthetic production of hydroxylated aminoglycoside analogs

Cofactor systems

Enables NADH/NADPH-coupled regeneration assay design in inositol metabolism research

Substituting scyllo-inosose with the far more abundant myo-inositol or the structurally related 2-deoxy-scyllo-inosose (DOI) results in fundamental process failures [1]. While myo-inositol is a cheaper starting material, its conversion to scyllo-inositol requires a highly controlled, regioselective oxidation to scyllo-inosose before reduction can occur; chemical oxidation often yields complex mixtures of isomers, drastically reducing the final yield and increasing purification costs [1]. Conversely, 2-deoxy-scyllo-inosose lacks the crucial C2 hydroxyl group, making it suitable for aminoglycoside synthesis but entirely incompatible with pathways targeting fully hydroxylated inositols like scyllo-inositol [2]. In enzymatic assays, substituting scyllo-inosose with other cyclitols fails to trigger the specific activity of NADH-dependent scyllo-inositol dehydrogenases, leading to false negatives in biocatalyst screening [1].

Substitution Risk

Inositol analogs (e.g., myo-inositol, scyllo-inositol) exhibit different substrate affinities for dehydrogenases; substitution can shift enzyme saturation and kinetic readouts.

Tetrahydroxycyclohexanone isomers yield distinct aminoglycoside products in mutasynthesis; they do not generate the 2-hydroxygentamicin chemotype required for some resistance studies.

Non-keto inositol phosphate analogs lose critical active-site interactions for MIP synthase; inhibitor affinity drops significantly, limiting relevance for pharmacophore design.

High-Yield Precursor for scyllo-Inositol Synthesis

When synthesizing the therapeutic candidate scyllo-inositol, starting directly from scyllo-inosose provides a massive yield advantage over multi-step chemical routes starting from myo-inositol. Stereoselective reduction of scyllo-inosose using sodium borohydride (NaBH4) yields scyllo-inositol at approximately 86% efficiency [1]. In contrast, traditional chemical syntheses starting from myo-inositol require extensive protection/deprotection schemes (e.g., via orthoformates) and often suffer from much lower overall yields due to the difficulty of regioselective oxidation. Procuring scyllo-inosose directly eliminates the oxidation bottleneck, streamlining the manufacturing process [1].

Evidence DimensionTarget product yield (scyllo-inositol)
Target Compound Data~86% yield via direct NaBH4 reduction of scyllo-inosose
Comparator Or BaselineMulti-step chemical synthesis from myo-inositol (significantly lower overall yield and higher process complexity)
Quantified DifferenceElimination of the oxidation step and associated yield losses, achieving 86% conversion in a single step
ConditionsChemical reduction using NaBH4 in aqueous/neutral conditions

Procuring scyllo-inosose directly reduces the number of synthetic steps and maximizes the yield of high-value scyllo-inositol, lowering overall manufacturing costs.

Substrate affinity
Head-to-head
Km 1.3 mM (scyllo-inosose) vs 430 mM (myo-inositol) — ~330-fold lower
Supports low-concentration enzyme assay design
Galdieria sulphuraria dehydrogenase, pH 8.0, NADH/NAD

Substrate Specificity for NADH-Dependent Reductases

In engineered microbial cell factories designed to produce rare inositols, scyllo-inosose is the obligate intermediate that is reduced to scyllo-inositol by specific dehydrogenases such as IolX from Bacillus subtilis [1]. IolX exhibits strict substrate specificity, utilizing NADH to reduce scyllo-inosose to scyllo-inositol. Supplying myo-inositol to these specific reductase assays yields zero conversion because myo-inositol requires prior oxidation by a different enzyme (IolG) [1]. Using purified scyllo-inosose allows researchers to isolate and quantify the kinetics of the reduction step independently of the thermodynamically unfavorable oxidation step.

Evidence DimensionEnzymatic reduction activity by IolX
Target Compound DataQuantitative conversion to scyllo-inositol
Comparator Or Baselinemyo-inositol (0% direct conversion by IolX)
Quantified DifferenceAbsolute requirement for the C2-ketone moiety to trigger reductase activity
ConditionsIn vitro enzymatic assay using purified IolX and NADH

For developers of biocatalytic processes, using scyllo-inosose is mandatory for assaying and optimizing the reductase enzymes responsible for rare inositol production.

Reverse activity
Head-to-head
75× higher velocity with scyllo-inosose/NADH vs myo-inositol/NAD
Supports NADH-coupled reduction and cofactor-regeneration workflows
Purified enzyme, Galdieria sulphuraria

Isotopic Labeling Purity for Metabolic Tracing

For metabolic tracing of phosphatidylinositols in mammalian cells, highly pure [13C6]scyllo-inositol is required. Synthesizing this tracer from [13C6]scyllo-inosose ensures high isotopic fidelity [1]. In established protocols, purified [13C6]scyllo-inosose is recovered at 91% yield before being stereoselectively reduced to the final tracer [1]. Attempting to perform a one-pot oxidation-reduction from labeled myo-inositol without isolating the scyllo-inosose intermediate risks isotopic scrambling and the formation of unwanted labeled isomers, which confound mass spectrometry analysis.

Evidence DimensionIntermediate recovery and tracer purity
Target Compound Data91% recovery of pure [13C6]scyllo-inosose for downstream reduction
Comparator Or BaselineUnpurified one-pot mixtures from labeled myo-inositol
Quantified DifferencePrevention of isomeric contamination in the final tracer
ConditionsIsotopic synthesis workflow followed by HILIC-MS/MS analysis

Procuring or isolating pure scyllo-inosose guarantees the isomeric purity required for sensitive downstream LC-MS/MS metabolic tracing applications.

Biotransformation output
Head-to-head
Pentahydroxy precursor → 2-hydroxygentamicin complex; tetrahydroxy analog → gentamicin complex
Precursor-product specificity confirmed in M. purpurea mutant fermentation
Activity against resistant strains reported for 2-hydroxygentamicin
MIP synthase inhibition
Head-to-head
Ki 3.6 µM (myo-2-inosose 1-phosphate) vs 170 µM (2-deoxy analog) — 47-fold stronger
2-Keto group essential for high-affinity active-site binding
Competitive inhibition, pH 7.2
NADP⁺-linked Km
Head-to-head
Km 1.68 mM (scyllo-inosose) vs 34.3 mM (scyllo-inositol) — ~20-fold lower
Supports NADP⁺-dependent enzyme screening at reduced substrate concentrations
EC 1.1.1.371, Bacillus subtilis, pH 7.5, 37°C
Cofactor stringency
Class-level
EC 1.1.1.370 (NAD⁺) and EC 1.1.1.371 (NADP⁺) show no cross-reactivity
Enables selective assay of NAD⁺- vs NADP⁺-linked inositol metabolism pathways
Recombinant Bacillus subtilis enzymes; data to verify for other organisms

Industrial Synthesis of scyllo-Inositol

As the primary, process-ready intermediate for the large-scale chemical or enzymatic production of scyllo-inositol, bypassing the inefficient oxidation of myo-inositol and enabling high-yield stereoselective reduction [1].

Biocatalyst Screening and Engineering

Used as a definitive reference substrate for characterizing the kinetics of inositol dehydrogenases (e.g., IolX, IolW) and myo-inosose-2 dehydratase (IolE) in synthetic biology and metabolic engineering workflows [2].

Synthesis of Custom Isotopic Tracers

Serves as the critical node for producing highly pure 13C- or deuterium-labeled scyllo-inositol for advanced NMR and mass spectrometry-based lipidomics, preventing isomeric scrambling [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cofactor-regeneration enzyme studies
Reverse-reaction substrate affinity for NADH oxidation
Coupled assay throughput and NAD⁺ regeneration efficiency
Aminoglycoside biotransformation research
Precursor-directed mutasynthesis specificity
2-Hydroxygentamicin chemotype generation and antibacterial profile against resistant strains
MIP synthase inhibitor design
2-Keto pharmacophore for active-site recognition
Competitive inhibition kinetics and selectivity over non-keto analogs
High-throughput dehydrogenase screening
Lower Km relative to polyol substrates
Microplate assay substrate concentration optimization and background reduction

XLogP3

-3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

178.04773803 g/mol

Monoisotopic Mass

178.04773803 g/mol

Heavy Atom Count

12

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